4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole
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Overview
Description
4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole typically involves the condensation of 4-methoxyphenylglyoxal with phenylethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methedrone (para-methoxymethcathinone)
Uniqueness
4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole is unique due to its specific structural features, including the presence of both methoxyphenyl and phenylethyl groups attached to the imidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
132287-45-7 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-phenylethyl]-1H-imidazole |
InChI |
InChI=1S/C18H18N2O/c1-21-17-9-7-15(8-10-17)18(11-16-12-19-13-20-16)14-5-3-2-4-6-14/h2-10,12-13,18H,11H2,1H3,(H,19,20) |
InChI Key |
ODZWHDKQXOOYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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